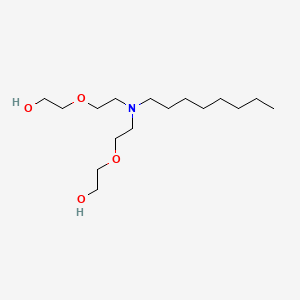
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol is a polyether compound with a long chain structure It is characterized by the presence of multiple ether linkages and hydroxyl groups at both ends of the molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol typically involves the polymerization of ethylene oxide. The process can be initiated by a nucleophilic attack on ethylene oxide by a suitable initiator, such as a hydroxyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired polyether chain length.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the use of continuous reactors. These reactors allow for the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the final product.
化学反应分析
Types of Reactions
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler polyethers or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex polyether compounds.
Biology: Employed in the study of membrane transport and permeability due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophilic drugs.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
作用机制
The mechanism of action of 2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol is largely dependent on its chemical structure. The multiple ether linkages and hydroxyl groups allow it to interact with various molecular targets, such as cell membranes and proteins. These interactions can alter the physical properties of membranes, enhance the solubility of hydrophilic drugs, and facilitate the transport of molecules across biological barriers.
相似化合物的比较
Similar Compounds
Polyethylene glycol (PEG): A polyether compound with similar properties but different chain lengths and functional groups.
Polypropylene glycol (PPG): Another polyether with a different backbone structure and applications.
Polytetrahydrofuran (PTHF): A polyether with a cyclic structure, used in different industrial applications.
Uniqueness
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol is unique due to its specific chain length and the presence of hydroxyl groups at both ends. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
72223-88-2 |
|---|---|
分子式 |
C10H22O11 |
分子量 |
318.27 g/mol |
IUPAC 名称 |
hydroxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethanol |
InChI |
InChI=1S/C10H22O11/c11-1-13-3-15-5-17-7-19-9-21-10-20-8-18-6-16-4-14-2-12/h11-12H,1-10H2 |
InChI 键 |
ATBINRDGNQRXQG-UHFFFAOYSA-N |
规范 SMILES |
C(O)OCOCOCOCOCOCOCOCOCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


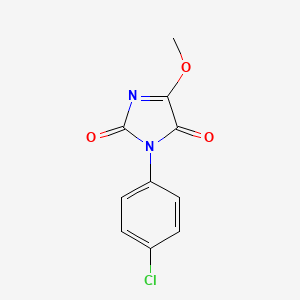
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14457612.png)
![methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14457620.png)
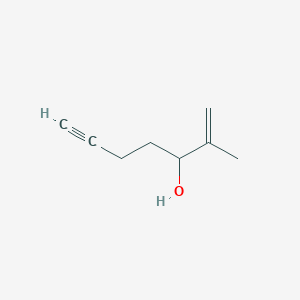
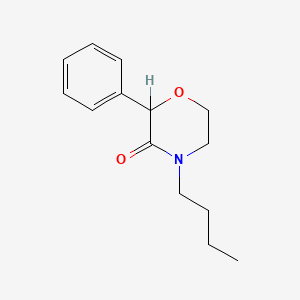
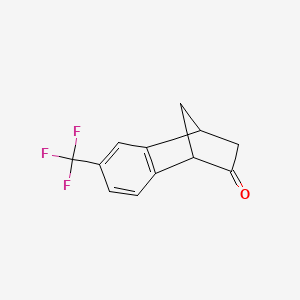




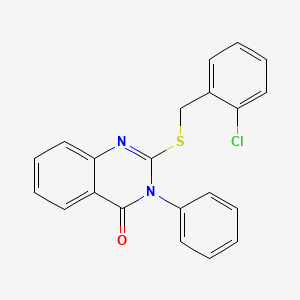
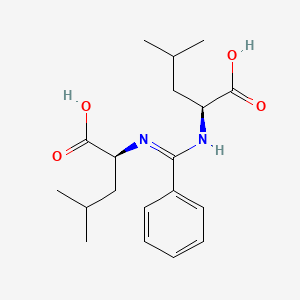
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
